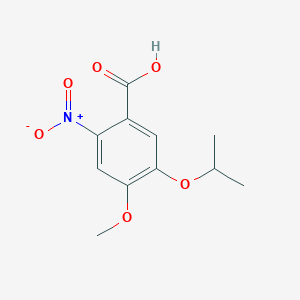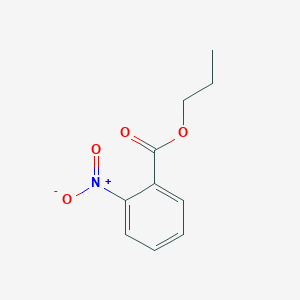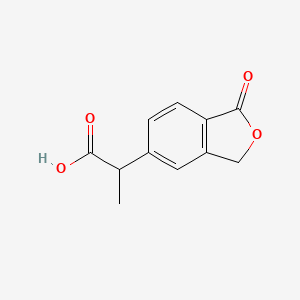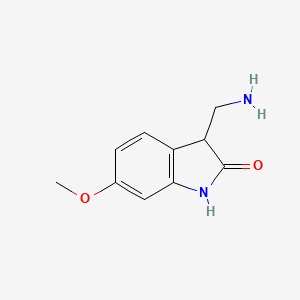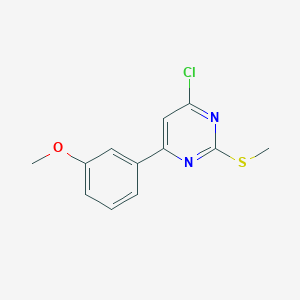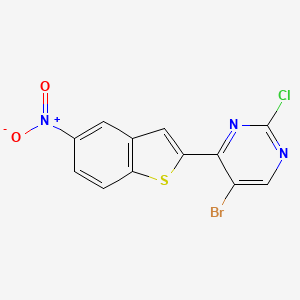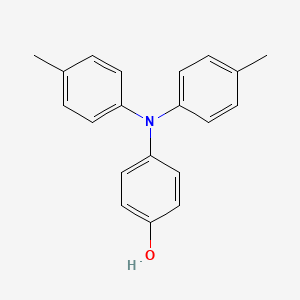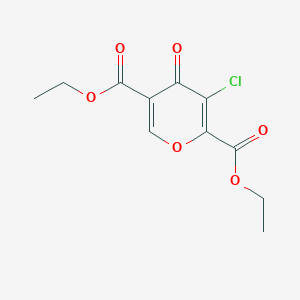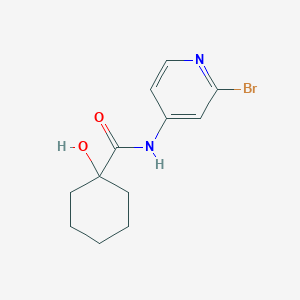
N-(2-bromopyridin-4-yl)-1-hydroxycyclohexane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromopyridin-4-yl)-1-hydroxycyclohexane-1-carboxamide is a compound that features a bromopyridine moiety attached to a cyclohexane ring with a hydroxy and carboxamide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromopyridin-4-yl)-1-hydroxycyclohexane-1-carboxamide typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 2-position.
Formation of the Amide Bond: The brominated pyridine is then reacted with cyclohexanone to form the corresponding amide. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Hydroxylation: The final step involves the introduction of a hydroxy group at the 1-position of the cyclohexane ring. This can be achieved through various oxidation reactions, such as using mCPBA (meta-chloroperoxybenzoic acid) as an oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N-(2-bromopyridin-4-yl)-1-hydroxycyclohexane-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The hydroxy group on the cyclohexane ring can be oxidized to a ketone or reduced to a methylene group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like NaOH or K2CO3.
Oxidation: Oxidizing agents like mCPBA or PCC (pyridinium chlorochromate).
Reduction: Reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted derivatives, while oxidation and reduction can modify the functional groups on the cyclohexane ring.
科学研究应用
N-(2-bromopyridin-4-yl)-1-hydroxycyclohexane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N-(2-bromopyridin-4-yl)-1-hydroxycyclohexane-1-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can participate in π-π stacking interactions, while the hydroxy and carboxamide groups can form hydrogen bonds with target proteins.
相似化合物的比较
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine amide structure but lack the bromine and hydroxy groups.
3-bromoimidazo[1,2-a]pyridines: These compounds contain a bromopyridine moiety but have a different ring structure compared to the cyclohexane ring in N-(2-bromopyridin-4-yl)-1-hydroxycyclohexane-1-carboxamide.
Uniqueness
This compound is unique due to the combination of its bromopyridine moiety and the hydroxycyclohexane carboxamide structure
属性
分子式 |
C12H15BrN2O2 |
|---|---|
分子量 |
299.16 g/mol |
IUPAC 名称 |
N-(2-bromopyridin-4-yl)-1-hydroxycyclohexane-1-carboxamide |
InChI |
InChI=1S/C12H15BrN2O2/c13-10-8-9(4-7-14-10)15-11(16)12(17)5-2-1-3-6-12/h4,7-8,17H,1-3,5-6H2,(H,14,15,16) |
InChI 键 |
JGVZAHRYCKHUEB-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)(C(=O)NC2=CC(=NC=C2)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Thiophen-2-ylpyrazolo[1,5-a]pyridine](/img/structure/B13878808.png)
